molecular formula C29H50O B1206034 Clionasterol CAS No. 83-47-6

Clionasterol

Cat. No. B1206034
CAS RN: 83-47-6
M. Wt: 414.7 g/mol
InChI Key: KZJWDPNRJALLNS-FBZNIEFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clionasterol, also known as gamma-sitosterol or harzol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, clionasterol is considered to be a sterol lipid molecule. Clionasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clionasterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, clionasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Clionasterol can be biosynthesized from poriferastane.
Clionasterol is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane.

Scientific Research Applications

Complement System Inhibition

Clionasterol has been identified as a potent inhibitor of the complement component C1, particularly affecting the classical pathway of activation of the human complement system. In a study, clionasterol was found to be significantly more active than beta-sitosterol in inhibiting the complement pathway, with no detectable effect on the alternative pathway even at high concentrations (Cerqueira et al., 2003).

Biosynthesis Studies

Research on clionasterol biosynthesis in Monodus subterraneus has revealed insights into its formation. Isotope labeling studies demonstrated the involvement of a 24-ethylidene sterol intermediate in clionasterol biosynthesis, indicating a complex biosynthetic pathway (Mercer & Harries, 1975).

Distribution in Algae

The sterol composition of various Mediterranean green algae was analyzed, showing clionasterol as a characteristic component of certain algal classes. This study suggests clionasterol's role in the biochemistry of marine organisms (Napoli et al., 1982).

Derivatives and Biological Activities

Clionasterol and its derivatives, such as clionasterol glucosides, have been isolated from various plants like Valeriana officinalis. These compounds, however, did not exhibit significant anti-inflammatory, anticancer, or cytotoxic activities in vitro (Pullela et al., 2005).

Metabolic Conversion

Research has shown that clionasterol can be converted into other sterol compounds like fucosterol and isofucosterol by insects like Tenebrio molitor. This finding indicates clionasterol's role in insect metabolism and potentially in broader ecological interactions (Nicotra et al., 2005).

properties

CAS RN

83-47-6

Product Name

Clionasterol

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

KZJWDPNRJALLNS-FBZNIEFRSA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

melting_point

147°C

Other CAS RN

83-47-6

physical_description

Solid

synonyms

24-ethylcholest-5-en-3 beta-ol
24-ethylcholesterol
3beta-sitosterol
3beta-stigmast-5-en-3-ol
beta-sitosterol
clionasterol
gamma-sitosterol
Harzol
sitosterol
sitosterol, (3beta)-isomer
sitosterol, (3beta,24xi)-isomer
sitosterol, 26-(14)C-labeled
stigmast-5-en-3-ol, (3beta,24S)-

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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